L-Lysyl-L-seryl-L-prolyl-L-proline

Description

Properties

CAS No. |

915224-04-3 |

|---|---|

Molecular Formula |

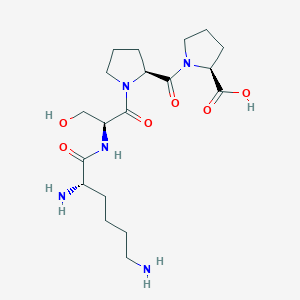

C19H33N5O6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H33N5O6/c20-8-2-1-5-12(21)16(26)22-13(11-25)17(27)23-9-3-6-14(23)18(28)24-10-4-7-15(24)19(29)30/h12-15,25H,1-11,20-21H2,(H,22,26)(H,29,30)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

FCYKBRJAGXRESD-AJNGGQMLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides, allowing for the efficient assembly of amino acids into peptide chains. The method involves attaching the first amino acid to a solid resin, followed by sequential addition of protected amino acids.

Attachment of the First Amino Acid:

The first amino acid, typically protected at its N-terminus, is covalently attached to the resin.Deprotection and Coupling:

The protecting group is removed to expose the reactive amine group, allowing the next amino acid (in this case, L-serine) to be coupled using coupling reagents such as O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU).Repetition:

This deprotection and coupling process is repeated for L-lysine and L-proline.Cleavage and Purification:

Once the desired sequence is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Solution-Phase Synthesis

Overview:

Solution-phase synthesis involves the assembly of peptides in solution rather than on a solid support. This method can be advantageous for smaller peptides or when specific conditions are required.

Activation of Amino Acids:

Amino acids are activated using coupling agents (e.g., dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.Sequential Coupling:

The activated amino acids are added sequentially in solution. For instance, L-serine can be coupled to L-lysine first, followed by L-proline.Protective Group Removal:

After each coupling step, protective groups are removed as necessary to allow further reactions.Final Purification:

The synthesized peptide is purified through techniques such as ion-exchange chromatography or HPLC.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency; automation possible | Limited to shorter peptides; requires specialized equipment |

| Solution-Phase Synthesis | Flexibility in conditions; suitable for larger peptides | Lower yields; more complex purification processes |

Recent studies have highlighted various approaches to synthesizing tetrapeptides similar to L-Lysyl-L-seryl-L-prolyl-L-proline. For example:

A study demonstrated that using N-carbobenzoxy protection for lysine and proline residues allows for effective condensation reactions while minimizing side reactions.

Another research indicated that employing hydrazide intermediates can facilitate the formation of azide derivatives that are subsequently condensed with other peptide fragments to yield desired products.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-prolyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can modify the peptide bonds or side chains.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or other peroxides.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Various alkylating or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction may lead to a modified peptide backbone.

Scientific Research Applications

Biotherapeutic Applications

L-Lysyl-L-seryl-L-prolyl-L-proline is being investigated for its role in biotherapeutics, particularly as a component in peptide-based drugs. The amino acid sequence is essential for the structural integrity and biological activity of peptides. Research indicates that this tetrapeptide can influence various biological processes such as cell proliferation, differentiation, and signaling pathways.

Case Study: Therapeutic Compositions

A patent describes compositions that include protein fragments related to lysyl-tRNA synthetases, which have been shown to possess therapeutic properties. These compositions can be utilized in drug discovery and treatment applications, demonstrating the potential of L-lysyl-containing peptides in biotherapeutics .

Regulation of Stem Cell Proliferation

The compound has been studied for its effects on stem cell biology. Specifically, N-acetyl-seryl-aspartyl-lysyl-proline (a related compound) has been shown to inhibit the proliferation of pluripotent hematopoietic stem cells. This regulatory effect suggests that L-lysyl-containing peptides may play a significant role in controlling stem cell dynamics and could be harnessed in regenerative medicine .

Angiogenesis Stimulation

Research has indicated that peptides similar to L-lysyl-L-seryl-L-prolyl-L-proline can stimulate angiogenesis, the process through which new blood vessels form from pre-existing vessels. This property is particularly relevant in treating conditions such as ischemia or wound healing.

Case Study: Angiogenic Response

In vitro studies demonstrated that related peptides can enhance endothelial cell proliferation and migration, leading to increased capillary density in models of myocardial infarction. These findings highlight the potential of L-lysyl-containing peptides in promoting vascular health .

Anti-inflammatory Properties

L-lysyl-containing peptides have shown promise in mitigating inflammatory responses. For instance, N-acetyl-seryl-aspartyl-lysyl-proline has been reported to inhibit pro-inflammatory factors in intestinal epithelial cells through specific signaling pathways. This suggests that similar peptides could be developed for treating inflammatory diseases such as colitis .

Applications in Drug Development

The unique properties of L-lysyl-L-seryl-L-prolyl-L-proline make it a candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

Case Study: Inhibitors of Aminoacyl-tRNA Synthetases

Research into aminoacyl-tRNA synthetases (ARS) has revealed that inhibitors derived from peptide sequences can effectively manage microbial infections. The development of such inhibitors could lead to new therapeutic strategies against resistant strains of bacteria .

Peptide Biopharmaceuticals

Peptides are increasingly recognized for their role as biopharmaceuticals due to their ability to mimic natural biological processes. L-lysyl-containing peptides are being explored for their pharmacological potential in various diseases, including cancer and metabolic disorders.

Case Study: Peptide Therapeutics

Studies have demonstrated the effectiveness of peptide analogs in treating conditions like acromegaly and acute pancreatitis, showcasing the versatility of peptide-based therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate immune responses or inflammation . The exact pathways and targets can vary depending on the biological context and the specific modifications of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Sequence Variations

Proline-rich peptides are common in collagen, enzymes, and bioactive molecules. Key analogs include:

- Glycyl-L-prolyl-L-leucyl-glycyl-L-proline : A pentapeptide with alternating glycine (Gly) and proline residues, synthesized as a collagenase substrate. Its structure (Gly-Pro-Leu-Gly-Pro) mimics collagen’s repeating motifs, enabling enzymatic hydrolysis studies .

- cyclo(Leucyl-prolyl) (CAS: 2873-36-1): A cyclic dipeptide with Leu-Pro sequences. Cyclization enhances metabolic stability compared to linear peptides .

- L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl (CAS: 174753-70-9): A heptapeptide with multiple consecutive prolines, likely adopting polyproline helices. Such structures are critical in protein-protein interactions .

Table 1: Structural and Physical Properties Comparison

*PSA (Polar Surface Area) estimated from similar proline-rich peptides .

Table 2: Functional Comparison

Biological Activity

L-Lysyl-L-seryl-L-prolyl-L-proline is a tetrapeptide composed of four amino acids: lysine (Lys), serine (Ser), proline (Pro), and proline (Pro). This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, particularly in cell signaling, neuroprotection, and as a modulator of various physiological processes.

Chemical Structure and Properties

L-Lysyl-L-seryl-L-prolyl-L-proline has a unique sequence that may confer distinct biological activities. The presence of proline in the structure is significant as it can influence the peptide's conformation and stability. The amino acid sequence can be represented as follows:

- Lys : Positively charged, involved in protein interactions.

- Ser : Polar, can participate in hydrogen bonding.

- Pro : Contributes to structural rigidity.

- Pro : Repeats the structural role.

1. Neuroprotective Effects

Research indicates that proline-containing peptides may exhibit neuroprotective properties. L-Proline, a key component of this tetrapeptide, has been shown to act as a weak agonist at glycine receptors and NMDA receptors, which are critical for synaptic plasticity and memory formation. Studies suggest that proline can modulate excitatory neurotransmission, potentially providing protective effects against neurotoxicity under certain conditions .

2. Cell Differentiation and Growth

L-Proline has been implicated in the differentiation of embryonic stem cells (ES cells). It was found that supplementation with L-proline influenced cell morphology, proliferation rates, and gene expression patterns associated with differentiation towards ectoderm-like cells . This suggests that L-Lysyl-L-seryl-L-prolyl-L-proline could play a role in cellular differentiation processes.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of proline when administered in high doses. Results indicated that excessive proline could lead to neuronal damage, particularly affecting pyramidal and granule cells in the brain . This highlights the importance of dosage and context in determining the biological activity of proline-containing peptides.

Case Study 2: Stem Cell Differentiation

In an experimental setup involving embryonic stem cells, L-proline was found to activate the mTOR signaling pathway, which is crucial for cell growth and differentiation. The study noted significant changes in gene expression profiles upon treatment with proline-rich peptides . This finding underscores the potential therapeutic applications of L-Lysyl-L-seryl-L-prolyl-L-proline in regenerative medicine.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.